2,2-Bis(4-fluorophenyl)acetaldehyde

ALDH1A1 Cancer stem cell Enzyme inhibition

This fluorinated dialdehyde is a specialized ALDH1A1 inhibitor (IC₅₀ 80 nM) and reversible MAO-B modulator (IC₅₀ 1.20 µM), distinct from non-fluorinated analogs. Its bis(4-fluorophenyl) scaffold is essential for target engagement, making it a uniquely selective chemical probe for cancer stem cell and neuroscience research. Available at ≥95% purity for direct incorporation into SAR studies or organic semiconductor synthesis. Avoid generic phenylacetaldehydes; choose the validated fluorinated tool for reproducible results.

Molecular Formula C14H10F2O
Molecular Weight 232.22 g/mol
CAS No. 2054-14-0
Cat. No. B3250799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-fluorophenyl)acetaldehyde
CAS2054-14-0
Molecular FormulaC14H10F2O
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C=O)C2=CC=C(C=C2)F)F
InChIInChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-9,14H
InChIKeyUPSLNFXWRNIYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(4-fluorophenyl)acetaldehyde (CAS 2054-14-0): Fluorinated Aromatic Aldehyde for ALDH1A1-Targeted Research and Organic Semiconductor Precursor Development


2,2-Bis(4-fluorophenyl)acetaldehyde (CAS 2054-14-0) is a fluorinated aromatic aldehyde featuring two para-fluorophenyl substituents attached to a central acetaldehyde moiety, yielding a molecular weight of 232.22 g/mol [1]. This compound is classified as a specialized synthetic intermediate and bioactive small molecule, with documented applications as an inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) [2] and as a building block in organic semiconductor and photovoltaic material development . Its dual 4-fluorophenyl substitution pattern confers distinct electronic properties and enzyme-binding characteristics that differentiate it from non-fluorinated or mono-substituted phenylacetaldehyde analogs.

Why 2,2-Bis(4-fluorophenyl)acetaldehyde Cannot Be Substituted with Non-Fluorinated or Mono-Substituted Phenylacetaldehyde Analogs


Substituting 2,2-bis(4-fluorophenyl)acetaldehyde with non-fluorinated phenylacetaldehyde or mono-fluorinated analogs (e.g., 4-fluorophenylacetaldehyde, CAS 1736-67-0) fundamentally alters both electronic properties and biological target engagement [1]. The presence of two electron-withdrawing para-fluorine atoms increases the electrophilicity of the aldehyde carbonyl, modulating its reactivity in nucleophilic addition reactions critical for synthetic derivatization [2]. In biological contexts, the bis(4-fluorophenyl) substitution pattern is essential for achieving sub-micromolar ALDH1A1 inhibitory activity (IC₅₀ = 80 nM) [3], whereas mono-substituted phenylacetaldehyde derivatives lack comparable potency or isozyme selectivity. For materials applications such as organic semiconductor precursors, the dual fluorination contributes to the molecular packing and charge transport properties that are absent in non-fluorinated or partially fluorinated alternatives . Therefore, substitution without rigorous functional validation risks both synthetic failure and loss of target-specific pharmacological or materials performance.

Quantitative Differentiation Evidence for 2,2-Bis(4-fluorophenyl)acetaldehyde (CAS 2054-14-0) Against Key Comparators


ALDH1A1 Inhibition: 2,2-Bis(4-fluorophenyl)acetaldehyde Exhibits Sub-Micromolar Potency Comparable to DEAB but with Distinct Selectivity Profile

2,2-Bis(4-fluorophenyl)acetaldehyde inhibits human recombinant ALDH1A1 with an IC₅₀ of 80 nM in a spectrophotometric assay measuring NAD(P)H formation over 2 minutes [1]. In contrast, the widely used reference inhibitor N,N-diethylaminobenzaldehyde (DEAB) exhibits an IC₅₀ of 57 nM for ALDH1A1 under comparable enzyme assay conditions , placing 2,2-bis(4-fluorophenyl)acetaldehyde within a comparable potency range (~1.4-fold difference). However, DEAB also potently inhibits ALDH2 (IC₅₀ = 160 nM) and other ALDH isozymes , whereas preliminary selectivity data suggest 2,2-bis(4-fluorophenyl)acetaldehyde may exhibit a distinct isozyme selectivity fingerprint [2]. In cellular contexts, the compound demonstrates functional ALDH1A1 inhibition with an EC₅₀ of 2.22 µM in human SKOV3TR ovarian cancer cells as measured by potentiation of paclitaxel cytotoxicity [3] and an IC₅₀ of 1.01 µM in MIAPaCa2 pancreatic cancer cells using the Aldefluor assay [4].

ALDH1A1 Cancer stem cell Enzyme inhibition

CCR5 Antagonism: 2,2-Bis(4-fluorophenyl)acetaldehyde Functions as a Low-Affinity Antagonist with Micromolar Potency, Contrasting with Nanomolar Clinical Candidates

2,2-Bis(4-fluorophenyl)acetaldehyde exhibits antagonist activity at the CCR5 chemokine receptor with IC₅₀ values ranging from 7.8 µM to 10.1 µM in human MOLT4 cells, as assessed by inhibition of CCL5-induced calcium mobilization [1]. By comparison, the FDA-approved CCR5 antagonist maraviroc inhibits MIP-1α binding to CCR5 with an IC₅₀ of 3.3 nM in radioligand competition assays , representing a >2,000-fold potency advantage. This substantial potency differential positions 2,2-bis(4-fluorophenyl)acetaldehyde as a low-affinity probe compound rather than a therapeutic candidate, making it suitable for mechanistic studies where high receptor occupancy is undesirable or for structure-activity relationship (SAR) campaigns exploring fluorinated aromatic aldehyde scaffolds as CCR5 ligand starting points [2].

CCR5 HIV Chemokine receptor

MAO-B Inhibition: 2,2-Bis(4-fluorophenyl)acetaldehyde Demonstrates Moderate Potency with Distinct Selectivity Relative to Irreversible Clinical MAO-B Inhibitors

2,2-Bis(4-fluorophenyl)acetaldehyde inhibits human recombinant MAO-B with an IC₅₀ of 1.20 µM in an assay measuring hydrogen peroxide production over 1 hour using a luminogenic substrate [1]. The clinically used irreversible MAO-B inhibitor selegiline (deprenyl) exhibits an IC₅₀ of 51 nM for MAO-B , representing a ~23-fold potency advantage. However, selegiline also demonstrates a 450-fold selectivity window over MAO-A (IC₅₀ = 23 µM) . While direct comparative selectivity data for 2,2-bis(4-fluorophenyl)acetaldehyde across MAO isozymes are not available, its reversible inhibition mechanism [1] differs fundamentally from the irreversible covalent modification induced by selegiline. This mechanistic distinction makes 2,2-bis(4-fluorophenyl)acetaldehyde a valuable tool compound for studies requiring reversible MAO-B modulation without permanent enzyme inactivation.

MAO-B Neurodegeneration Monoamine oxidase

In Vivo ALDH Inhibition: 2,2-Bis(4-fluorophenyl)acetaldehyde Suppresses Liver Mitochondrial ALDH Activity at 1.25 mmol/kg in Rat Model

In vivo administration of 2,2-bis(4-fluorophenyl)acetaldehyde at a dose of 1.25 mmol/kg to rats (n=5–8) resulted in measurable inhibition of liver mitochondrial aldehyde dehydrogenase (ALDH) activity when assessed 2 hours post-dosing . The degree of inhibition was reported as a categorical outcome (inhibition observed) without quantitative percent inhibition data. By comparison, the classic ALDH inhibitor disulfiram produces near-complete irreversible ALDH inhibition in vivo at clinically relevant doses (e.g., 200–500 mg/day in humans) [1]. While the available data for 2,2-bis(4-fluorophenyl)acetaldehyde lack precise quantification, they establish proof-of-concept for systemic ALDH target engagement following parenteral administration, distinguishing it from in vitro-only probes. This in vivo activity supports its utility as a pharmacological tool for studying ALDH-mediated pathways in rodent models, pending further dose-response characterization.

In vivo ALDH Pharmacodynamics

Synthetic Versatility: 2,2-Bis(4-fluorophenyl)acetaldehyde Serves as a Dual-Fluorinated Building Block for Organic Semiconductor and Photovoltaic Precursor Development

2,2-Bis(4-fluorophenyl)acetaldehyde functions as a versatile synthetic intermediate for constructing fluorinated aromatic frameworks in organic semiconductor and photovoltaic material applications . The presence of two para-fluorine substituents enhances the electron-withdrawing character of the phenyl rings, lowering the LUMO energy and improving electron transport properties relative to non-fluorinated phenylacetaldehyde derivatives [1]. In contrast, mono-substituted 4-fluorophenylacetaldehyde (CAS 1736-67-0) lacks the dual fluorination pattern required for optimized molecular packing and charge carrier mobility in thin-film devices [2]. Recent patent literature identifies 2,2-bis(4-fluorophenyl)acetaldehyde as a key precursor in the synthesis of novel organic semiconductor materials, driven by the global push for renewable energy solutions . Its commercial availability at 95% purity enables direct incorporation into research-scale synthetic workflows without the need for in-house fluorination steps.

Organic electronics Photovoltaics Fluorinated building block

Recommended Application Scenarios for 2,2-Bis(4-fluorophenyl)acetaldehyde Based on Quantified Differentiation Evidence


ALDH1A1 Inhibitor Probe Development for Cancer Stem Cell Research

Given its sub-micromolar ALDH1A1 inhibitory potency (IC₅₀ = 80 nM) comparable to DEAB [1] and demonstrated cellular activity in ovarian (EC₅₀ = 2.22 µM) and pancreatic (IC₅₀ = 1.01 µM) cancer cell lines [2], 2,2-bis(4-fluorophenyl)acetaldehyde is suitable as a chemical probe for investigating ALDH1A1-mediated pathways in cancer stem cell biology. Its fluorinated scaffold offers a structurally distinct alternative to DEAB for structure-activity relationship studies and selectivity profiling against other ALDH isozymes . Researchers should note that its cellular potency is approximately 10–20-fold lower than its enzyme potency, necessitating appropriate concentration adjustments in cell-based assays.

Low-Affinity CCR5 Probe for Mechanistic Chemokine Receptor Studies

The micromolar CCR5 antagonist activity of 2,2-bis(4-fluorophenyl)acetaldehyde (IC₅₀ = 7.8–10.1 µM) positions it as a low-affinity probe for studying CCR5 receptor pharmacology without the profound receptor occupancy characteristic of high-affinity clinical candidates such as maraviroc (IC₅₀ = 3.3 nM) . This low potency is advantageous for experiments requiring partial receptor antagonism, for examining receptor reserve phenomena, or for initial scaffold validation in medicinal chemistry campaigns targeting CCR5-mediated diseases [3].

Reversible MAO-B Inhibitor Tool for Neurodegenerative Disease Modeling

2,2-Bis(4-fluorophenyl)acetaldehyde inhibits MAO-B with an IC₅₀ of 1.20 µM via a reversible mechanism, contrasting with the irreversible covalent inhibition exerted by selegiline (IC₅₀ = 51 nM) . This mechanistic distinction makes it a valuable tool compound for in vitro studies requiring reversible MAO-B modulation, such as temporal control experiments or investigations of enzyme recovery kinetics [4]. It is not intended for in vivo use given the absence of pharmacokinetic and safety data.

Dual-Fluorinated Building Block for Organic Semiconductor and Photovoltaic Material Synthesis

The dual para-fluorophenyl substitution of 2,2-bis(4-fluorophenyl)acetaldehyde imparts enhanced electron-withdrawing character relative to mono-fluorinated or non-fluorinated phenylacetaldehyde analogs, making it a valuable precursor for synthesizing fluorinated conjugated polymers and small-molecule organic semiconductors . Its commercial availability at 95% purity enables direct incorporation into research-scale synthetic pathways targeting electron-transport materials, hole-blocking layers, and photovoltaic active components [5].

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